Compound Description: This compound is a carbon-11 labeled imidazo[1,2-a]pyridine derivative developed as a potential radiotracer for Positron Emission Tomography (PET) imaging of PI3K/mTOR in cancer. [] It is based on a potent dual PI3K/mTOR inhibitor, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7), which exhibits excellent kinase selectivity, good cellular growth inhibition, modest plasma clearance, and acceptable oral bioavailability. []
Relevance: This compound, like N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, features a piperazine ring incorporated into a larger heterocyclic framework, suggesting potential for similar biological activity. [] Both compounds also share a common motif of a substituted pyridine ring connected to an amide group. []
Compound Description: This compound is the N-demethylated precursor of N-[11C]7 and serves as the starting material for its radiolabeling. [] This compound is also a potent dual PI3K/mTOR inhibitor. []
Relevance: This compound shares the core imidazo[1,2-a]pyridine structure, the substituted pyridine ring, and the benzenesulfonamide moiety with N-[11C]7. [] It also features a piperazine ring directly linked to an ethyl chain, similar to the morpholine-substituted pyridinylmethyl group in N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. []
Compound Description: This compound is a novel, potent, and selective acid pump antagonist developed for treating gastroesophageal reflux disease. [] It exhibits greater inhibitory activity than revaprazan (another acid pump antagonist) and has a rapid onset of action compared to omeprazole (a proton pump inhibitor). []
Relevance: This compound, similar to N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, belongs to the class of substituted imidazo[1,2-a]pyridine carboxamides. [] The presence of an amide group linked to a substituted imidazo[1,2-a]pyridine core suggests potential for shared pharmacological targets. []
Compound Description: This compound is a muscarinic acetylcholine receptor (mAChR) potentiator characterized as a novel probe of the human M2 and M4 allosteric binding sites. [] It does not compete with orthosteric ligands like [3H]N-methylscopolamine but exhibits positive cooperativity with muscarinic orthosteric agonists. []
Relevance: This compound, like N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, features a methylpiperazine moiety linked to a carboxamide-substituted pyridine ring. [] The presence of this structural motif suggests potential for shared interactions with similar receptor targets, particularly those influenced by piperazine-containing ligands. []
Compound Description: This compound is a human M4 mAChR allosteric modulator, binding to the same allosteric site as LY2119620. []
Relevance: This compound shares a similar structural core with LY2119620, notably the thieno[2,3-b]pyridine-2-carboxamide framework, highlighting a chemical class that may also be relevant to N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide due to the latter's nicotinamide moiety. []
Compound Description: This compound, similar to LY2033298, is a derivative of the same chemical scaffold and binds to the human M4 mAChR allosteric pocket. []
Relevance: This compound further reinforces the significance of the thieno[2,3-b]pyridine carboxamide structure as a potential pharmacophore. [] While N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide features a nicotinamide instead of a thieno[2,3-b]pyridine carboxamide, the shared carboxamide functionality suggests a potential for similar biological interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.